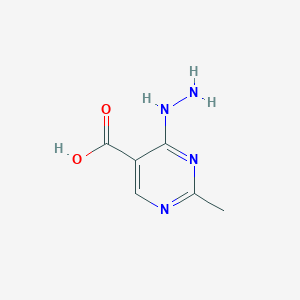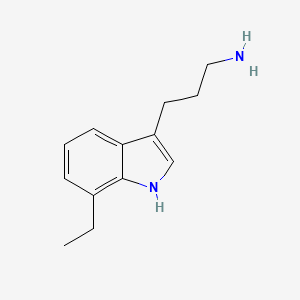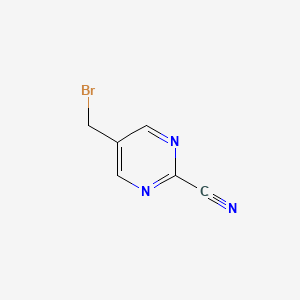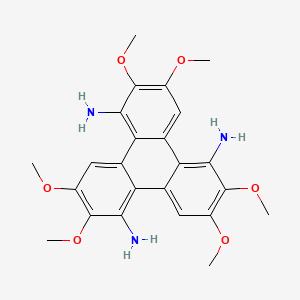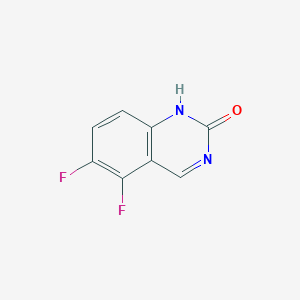
5,6-Difluoroquinazolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Difluoroquinazolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of two fluorine atoms at the 5th and 6th positions of the quinazolinone ring. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoroquinazolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5,6-difluoroanthranilic acid.
Cyclization: The 5,6-difluoroanthranilic acid undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form this compound.
Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Difluoroquinazolin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at the 5th and 6th positions can be substituted by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone ring to its corresponding dihydroquinazolinone form.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Substituted quinazolinone derivatives.
Oxidation: Oxidized quinazolinone derivatives.
Reduction: Dihydroquinazolinone derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Difluoroquinazolin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,6-Difluoroquinazolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the modulation of biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dichloroquinazolin-2(1H)-one: Similar structure but with chlorine atoms instead of fluorine.
5,6-Dibromoquinazolin-2(1H)-one: Similar structure but with bromine atoms instead of fluorine.
5,6-Diiodoquinazolin-2(1H)-one: Similar structure but with iodine atoms instead of fluorine.
Uniqueness
5,6-Difluoroquinazolin-2(1H)-one is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties enhance the compound’s stability, reactivity, and biological activity compared to its halogenated counterparts.
Eigenschaften
Molekularformel |
C8H4F2N2O |
|---|---|
Molekulargewicht |
182.13 g/mol |
IUPAC-Name |
5,6-difluoro-1H-quinazolin-2-one |
InChI |
InChI=1S/C8H4F2N2O/c9-5-1-2-6-4(7(5)10)3-11-8(13)12-6/h1-3H,(H,11,12,13) |
InChI-Schlüssel |
DDIMTVCMVQUGOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1NC(=O)N=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





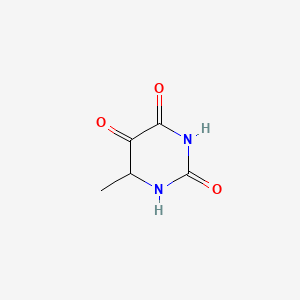
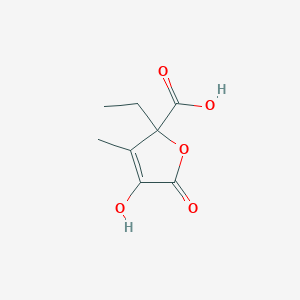

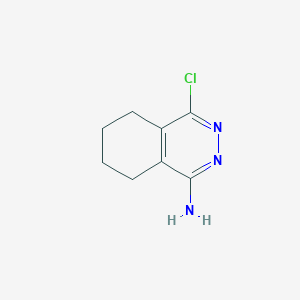

![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine dihydrochloride](/img/structure/B13121014.png)

